molecular formula C23H22N2O7 B2700604 ethyl 3-({2-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate CAS No. 888469-29-2

ethyl 3-({2-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate

Cat. No.: B2700604
CAS No.: 888469-29-2
M. Wt: 438.436
InChI Key: SRVDSONNARBUPC-UHFFFAOYSA-N
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Description

ethyl 3-({2-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate is a complex organic compound characterized by its unique structure, which includes a benzofuran moiety, a dioxin ring, and an ethyl ester group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-({2-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dioxin Ring: The dioxin ring can be introduced via a series of reactions involving the protection and deprotection of hydroxyl groups, followed by cyclization.

    Coupling Reactions: The final step involves coupling the benzofuran and dioxin intermediates with the ethyl ester group under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-({2-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzofuran or dioxin rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ethyl 3-({2-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 3-({2-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 3-({2-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 4-[[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)-1-benzofuran-3-yl]amino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O7/c1-2-29-20(27)10-9-19(26)25-21-15-5-3-4-6-16(15)32-22(21)23(28)24-14-7-8-17-18(13-14)31-12-11-30-17/h3-8,13H,2,9-12H2,1H3,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVDSONNARBUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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